molecular formula C8H13N3O B6747659 Imidazole-2-carboxylic acid n-butylamide

Imidazole-2-carboxylic acid n-butylamide

Cat. No. B6747659
M. Wt: 167.21 g/mol
InChI Key: XKHYTCKJKPIJQC-UHFFFAOYSA-N
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Patent
US04350520

Procedure details

A solution of 0.10 mol of imidazole and 0.10 mol of n-butyl isocyanate in 40 ml of nitrobenzene was heated under reflux for 8 hours. After cooling the reaction mixture, it was diluted with carbon tetrachloride and the solid was filtered off and washed with carbon tetrachloride until the carbon tetrachloride runnings were colourless. After drying, imidazole-2-carboxylic acid n-butylamide was obtained in 18% yield. Melting point: 188°-190° C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[CH2:6]([N:10]=[C:11]=[O:12])[CH2:7][CH2:8][CH3:9]>[N+](C1C=CC=CC=1)([O-])=O.C(Cl)(Cl)(Cl)Cl>[CH2:6]([NH:10][C:11]([C:2]1[NH:1][CH:5]=[CH:4][N:3]=1)=[O:12])[CH2:7][CH2:8][CH3:9]

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(CCC)N=C=O
Name
Quantity
40 mL
Type
solvent
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture, it
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
WASH
Type
WASH
Details
washed with carbon tetrachloride until the carbon tetrachloride runnings
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Name
Type
product
Smiles
C(CCC)NC(=O)C=1NC=CN1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 18%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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